(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid
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Overview
Description
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid is a complex organic compound with a unique structure that includes a phenylacetyl group, a carboxylic acid group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid typically involves multiple steps, including the formation of the phenylacetyl group, the introduction of the carboxylic acid group, and the incorporation of the sulfanyl group. Common synthetic routes may involve the use of protecting groups to ensure the selective reaction of functional groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its structural complexity. It may also serve as a ligand in biochemical assays to investigate binding affinities and specificities.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for the modification of polymers and other materials to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenylacetyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid and sulfanyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methylbutanoic acid: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-sulfanylbutanoic acid: Lacks the methyl group, which may influence its steric interactions and overall stability.
Uniqueness
The presence of both the sulfanyl and methyl groups in (2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
64950-15-8 |
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Molecular Formula |
C16H20N2O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2,24)13(15(22)23)17-9-11(14(20)21)18-12(19)8-10-6-4-3-5-7-10/h3-7,9,13,17,24H,8H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/t13-/m1/s1 |
InChI Key |
HIOCOWINVFDKIF-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC=C(C(=O)O)NC(=O)CC1=CC=CC=C1)S |
Canonical SMILES |
CC(C)(C(C(=O)O)NC=C(C(=O)O)NC(=O)CC1=CC=CC=C1)S |
Origin of Product |
United States |
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